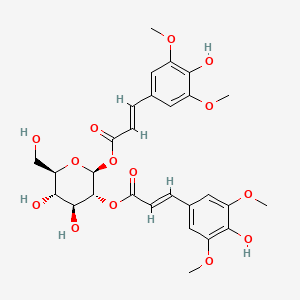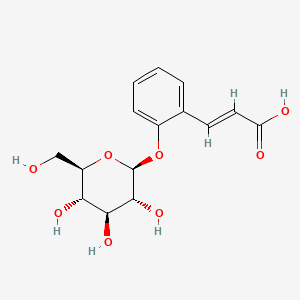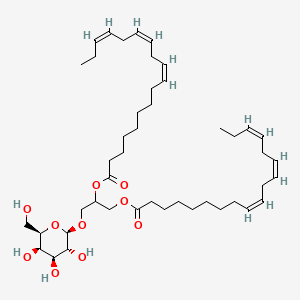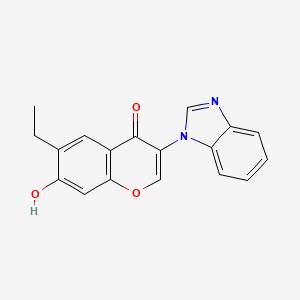
3-(1-Benzimidazolyl)-6-ethyl-7-hydroxy-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-benzimidazolyl)-6-ethyl-7-hydroxy-1-benzopyran-4-one is a member of chromones.
Applications De Recherche Scientifique
Chromones and Antioxidant Activity
Chromones, including derivatives like 3-(1-Benzimidazolyl)-6-ethyl-7-hydroxy-1-benzopyran-4-one, exhibit significant antioxidant properties. These compounds are naturally occurring in the human diet and are associated with various physiological activities, such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The antioxidant capacity of chromones, enabling them to neutralize active oxygen species and interrupt free radical processes, is crucial for delaying or inhibiting cell damage leading to diseases. The literature indicates that specific structural features, such as the double bond, carbonyl group, and hydroxyl groups on the chromone nucleus, are essential for their radical scavenging activity (Yadav et al., 2014).
Anticancer Potential
Benzimidazole derivatives, part of the structural framework of the compound , show promise in anticancer research. These compounds are recognized for their ability to induce apoptotic cell death in cancer cells, with specific derivatives demonstrating high tumor specificity and minimal toxicity to normal cells. For example, certain benzimidazole compounds have been found to induce apoptosis in oral squamous cell carcinoma (OSCC) cells, potentially by modulating specific biochemical pathways. The modification of these lead compounds to enhance their anticancer activity while reducing toxicity is an ongoing area of research, highlighting the therapeutic potential of benzimidazole derivatives in cancer treatment (Sugita et al., 2017).
Mechanisms of Action and Biological Impact
Benzimidazole derivatives, including those structurally related to this compound, have been extensively studied for their mechanisms of action and biological impacts. These compounds are known to interact with microtubule assembly, acting as specific inhibitors by binding to the tubulin molecule. This action is significant in the context of antifungal and anthelmintic drugs and experimental cancer chemotherapy, where the inhibition of microtubule assembly can have profound therapeutic effects. The research into benzimidazoles as tools to study cell biology and molecular genetics further underscores their importance in scientific research (Davidse, 1986).
Propriétés
Formule moléculaire |
C18H14N2O3 |
|---|---|
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
3-(benzimidazol-1-yl)-6-ethyl-7-hydroxychromen-4-one |
InChI |
InChI=1S/C18H14N2O3/c1-2-11-7-12-17(8-16(11)21)23-9-15(18(12)22)20-10-19-13-5-3-4-6-14(13)20/h3-10,21H,2H2,1H3 |
Clé InChI |
KHSMWQLOSRGSON-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)N3C=NC4=CC=CC=C43 |
SMILES canonique |
CCC1=CC2=C(C=C1O)OC=C(C2=O)N3C=NC4=CC=CC=C43 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-yl-4-benzimidazolecarboxamide](/img/structure/B1233602.png)

![2-({2-[Benzyl-(4-bromo-benzenesulfonyl)-amino]-acetyl}-hydrazonomethyl)-benzoic acid](/img/structure/B1233606.png)

![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid;hydrate](/img/structure/B1233609.png)

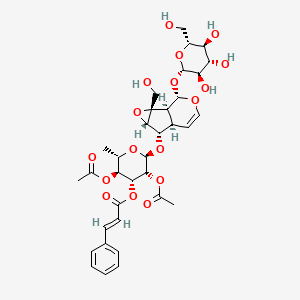


![1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-propanone](/img/structure/B1233619.png)

